BSJ-4-116 is a potent and selective degrader of cyclin-dependent kinase 12, classified as a proteolysis-targeting chimera (PROTAC). This compound has garnered attention for its ability to induce degradation of the CDK12-cyclin K complex, which plays a crucial role in regulating transcription and DNA damage response pathways. The development of BSJ-4-116 highlights innovative strategies in targeted protein degradation, offering potential therapeutic applications in cancer treatment by exploiting vulnerabilities in cancer cell biology.
BSJ-4-116 was developed through collaborative research focused on creating selective inhibitors for CDK12. It is synthesized and characterized by various research institutions and companies, including MedKoo Biosciences and MedChemExpress, which provide detailed information about its chemical properties and biological activity .
BSJ-4-116 falls under the category of small molecule inhibitors specifically targeting cyclin-dependent kinases. It is classified as a PROTAC due to its dual functionality in recruiting E3 ubiquitin ligases to facilitate targeted degradation of the CDK12 protein. This classification places it within a novel class of therapeutics aimed at enhancing the specificity and efficacy of cancer treatment .
The synthesis of BSJ-4-116 involves several key steps that are designed to optimize its potency and selectivity. The compound is synthesized using standard organic chemistry techniques, incorporating various reaction conditions to achieve the desired chemical structure.
The detailed synthetic pathway is often proprietary but generally follows established protocols for synthesizing PROTACs .
BSJ-4-116 features a complex molecular structure that enables its function as a selective CDK12 degrader. The specific arrangement of functional groups allows for optimal binding to both CDK12 and the E3 ubiquitin ligase complex.
Crystallography studies may provide further insights into the binding interactions at an atomic level, although specific structural data for BSJ-4-116 may not be publicly available .
BSJ-4-116 primarily functions through non-covalent interactions that promote the degradation of CDK12 via the ubiquitin-proteasome pathway.
The mechanism of action for BSJ-4-116 involves several steps:
Quantitative proteomics has demonstrated that BSJ-4-116 effectively reduces CDK12 levels in cellular models, supporting its mechanism of action .
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) can provide further characterization details .
BSJ-4-116 has significant potential in scientific research and therapeutic applications:
The ongoing research into BSJ-4-116 continues to reveal its promise in targeted therapies against various cancers .
Cyclin-dependent kinase 12 is a serine/threonine kinase that partners with cyclin K to form a complex critical for regulating RNA polymerase II-mediated transcription. Unlike other transcriptional cyclin-dependent kinases (e.g., CDK7, CDK9), Cyclin-dependent kinase 12 exhibits unique substrate specificity, phosphorylating serine 2 residues within the C-terminal domain of RNA polymerase II. This activity is indispensable for the transcription elongation and RNA processing of DNA damage response genes, including BRCA1, ATR, and FANCI [1] [3]. Genomic studies revealed that cancers with impaired Cyclin-dependent kinase 12 function exhibit intrinsic genomic instability due to defective DNA damage response gene expression. Specifically, ovarian, triple-negative breast, and prostate cancers frequently harbor Cyclin-dependent kinase 12 alterations, rendering them vulnerable to poly(ADP-ribose) polymerase inhibition—a phenomenon termed synthetic lethality [2] [5]. This established Cyclin-dependent kinase 12 as a high-value oncology target, though its high homology with Cyclin-dependent kinase 13 (sharing 88% kinase domain identity) posed significant challenges for selective pharmacological inhibition [1] [3].
Early ATP-competitive inhibitors (e.g., THZ531, SR-4835) demonstrated potent dual Cyclin-dependent kinase 12/Cyclin-dependent kinase 13 inhibition by targeting the conserved kinase domain. THZ531, a covalent inhibitor, irreversibly binds a cysteine residue (Cys1039) adjacent to the ATP pocket of both kinases. While it suppressed phosphorylation of RNA polymerase II and downregulated DNA damage response genes, it concurrently inhibited Cyclin-dependent kinase 13—a kinase essential for ribosomal RNA processing and cell viability [1] [6]. This lack of selectivity led to on-target toxicity in preclinical models, limiting therapeutic utility [3].
Table 1: Limitations of Conventional Cyclin-dependent kinase 12 Inhibitors
Compound | Mechanism | Selectivity Issue | Cellular Consequence |
---|---|---|---|
THZ531 | Covalent inhibitor | Potent CDK12/CDK13 dual inhibition | Transcriptional toxicity |
SR-4835 | ATP-competitive | CDK12/CDK13 dual inhibition; Molecular glue activity | Cyclin K degradation & CDK13 suppression |
Dinaciclib | Pan-CDK inhibitor | Broad CDK family inhibition | Severe hematological toxicity |
PROteolysis-TArgeting Chimera technology emerged as a solution by exploiting ubiquitin-proteasome degradation rather than enzymatic inhibition. Heterobifunctional PROteolysis-TArgeting Chimera molecules recruit E3 ubiquitin ligases (e.g., Cereblon, Von Hippel-Lindau) to the target protein, triggering its polyubiquitination and proteasomal destruction. This approach offered theoretical advantages for Cyclin-dependent kinase 12: (1) Potential selectivity due to ternary complex formation dynamics, (2) Elimination of kinase-independent scaffolding functions, and (3) Ability to degrade mutant proteins resistant to inhibitors [3] [9].
The development of BSJ-4-116 initiated from a comprehensive structural analysis of Cyclin-dependent kinase 12 and Cyclin-dependent kinase 13. X-ray crystallography revealed that Cyclin-dependent kinase 12 possesses a unique C-terminal tail (residues 740-750) with higher conformational flexibility than Cyclin-dependent kinase 13. Molecular dynamics simulations indicated this region could accommodate steric perturbations induced by PROteolysis-TArgeting Chimera linker attachment [3]. Researchers selected THZ531 as the Cyclin-dependent kinase 12-binding ligand due to its validated engagement, but deconstructed it into three fragments to identify optimal exit vectors. Fragment-based screening identified the (R)-3-aminopiperidine moiety (ligand efficiency = -0.41) as the most suitable for linker conjugation [3] [7].
Computational modeling of ternary complexes (PROteolysis-TArgeting Chimera–Cyclin-dependent kinase 12–Cereblon) predicted key interactions enabling selectivity: Lys745 of Cyclin-dependent kinase 12 was positioned to form a hydrogen bond with Cys394 of Cereblon. In contrast, Cyclin-dependent kinase 13 contains Arg723 at the equivalent position, which creates steric clashes with the Cereblon surface (Figure 1). This differential interface compatibility suggested that a properly designed PROteolysis-TArgeting Chimera could achieve Cyclin-dependent kinase 12-selective degradation [3].
A series of PROteolysis-TArgeting Chimera variants were synthesized by tethering the (R)-3-aminopiperidine warhead to a Cereblon-binding ligand (thalidomide derivative) via varied linkers. Initial screening identified BSJ-4-23, featuring a polyethylene glycol linker, which induced Cyclin-dependent kinase 12 degradation at 250 nM. Further optimization focused on improving degradation potency and pharmacokinetics [3]:
The final molecule, BSJ-4-116, incorporated a glutarimide moiety to recruit Cereblon and a C8 alkyl linker. This configuration yielded a potent degrader (half-maximal degradation concentration = 6 nM in Jurkat cells) with >50-fold selectivity over Cyclin-dependent kinase 13. Crucially, BSJ-4-116 contained no charged groups, enhancing cellular uptake [3] [4]. Control experiments confirmed Cereblon-dependency: (1) Degradation was blocked by Cereblon knockout, (2) The negative control BSJ-4-116NC (N-methylated glutarimide) lost degradation capability, and (3) Proteasome inhibitors (carfilzomib) rescued Cyclin-dependent kinase 12 levels [3] [8].
Table 2: Key Characteristics of BSJ-4-116
Property | BSJ-4-116 | Predecessor (BSJ-4-23) |
---|---|---|
CDK12 Degradation (DC50) | 6 nM | 250 nM |
Linker Composition | C8 alkyl chain | Polyethylene glycol |
Cereblon Binding | High (unmodified glutarimide) | High |
CDK13 Degradation | None detected | Minimal (<20% at 1 µM) |
Cyclin K Stability | Maintained | Maintained |
BSJ-4-116 exhibits distinct pharmacological properties compared to covalent inhibitors (THZ531) and noncovalent inhibitors (SR-4835):
Versus SR-4835: SR-4835 functions dually as an ATP-competitive inhibitor and a "molecular glue" that recruits the CUL4-RBX1-DDB1 ubiquitin ligase to cyclin K, inducing its degradation. This depletes both Cyclin-dependent kinase 12 and Cyclin-dependent kinase 13 complexes. In contrast, BSJ-4-116 specifically degrades Cyclin-dependent kinase 12 without altering cyclin K levels, preserving Cyclin-dependent kinase 13 functionality [5] [6]. Consequently, BSJ-4-116 shows reduced transcriptional toxicity in normal cells compared to SR-4835 [3] [6].
Versus Noncovalent PROteolysis-TArgeting Chimera (PP-C8): PP-C8, derived from SR-4835, degrades both Cyclin-dependent kinase 12 and cyclin K due to its molecular glue-like activity. BSJ-4-116’s selective Cyclin-dependent kinase 12 degradation provides a cleaner pharmacological tool for dissecting Cyclin-dependent kinase 12-specific biology [2] [5].
Figure 1: Structural Basis for BSJ-4-116 Selectivity
CDK12: ...Lys745—PROTAC—Cereblon (H-bond with Cys394) → Degradation | CDK13: ...Arg723—PROTAC—Cereblon (Steric clash with Met730) → No degradation
This selectivity translates to functional advantages: BSJ-4-116 induces premature cleavage and polyadenylation of DNA damage response genes more profoundly than inhibitors, synergizing strongly with poly(ADP-ribose) polymerase inhibitors in T-cell acute lymphoblastic leukemia models [1] [3] [8]. However, resistance can emerge via CDK12G659V or D737G mutations that disrupt PROteolysis-TArgeting Chimera binding—a consideration for clinical development [3] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7